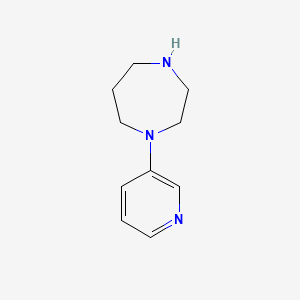
1-吡啶-3-基-1,4-二氮杂环庚烷
描述
1-Pyridin-3-yl-1,4-diazepane is a bicyclic nitrogen-containing heterocyclic compound. It has a molecular weight of 177.25 . The IUPAC name for this compound is 1-(3-pyridinyl)-1,4-diazepane .
Physical and Chemical Properties Analysis
1-Pyridin-3-yl-1,4-diazepane is a light-yellow to yellow liquid . It should be stored in a refrigerator .科学研究应用
杂环化合物的合成
“1-吡啶-3-基-1,4-二氮杂环庚烷”是一种通用的前体,可用于合成多种杂环化合物。这些化合物由于其结构与腺嘌呤和鸟嘌呤等嘌呤碱类似,因此在药物化学中至关重要。 在特定位置引入不同的取代基,可以创造出各种生物活性分子 .
生物医学应用
“1-吡啶-3-基-1,4-二氮杂环庚烷”衍生物的结构灵活性使其可用于生物医学应用。它们可以被定制以与生物靶标相互作用,从而有可能开发新的治疗剂。 该化合物的衍生物可能表现出多种生物活性,这在药物发现和开发中非常有价值 .
电致变色材料
从“1-吡啶-3-基-1,4-二氮杂环庚烷”衍生的化合物可以用来制造电致变色材料。 这些材料响应电输入而改变颜色,并在智能窗户、显示器和低能耗设备中得到应用 .
生物膜分析
“1-吡啶-3-基-1,4-二氮杂环庚烷”的衍生物可用于生物膜的研究。 它们可用于通过分析总蛋白质含量来测量微生物定植的程度,该含量表明生物膜的范围 .
非线性光学性质
该化合物的衍生物可以设计成表现出关键的电子和光学性质。 它们在二阶和三阶非线性光学材料中具有潜在的应用,这些材料对于光子器件和电信很重要 .
抗癌研究
一些“1-吡啶-3-基-1,4-二氮杂环庚烷”的衍生物因其抗癌特性而被研究。 它们可以作为化疗策略的一部分使用,既可以作为活性药物,也可以作为药物递送系统的支架 .
安全和危害
作用机制
Target of Action
The primary target of 1-Pyridin-3-yl-1,4-diazepane is the alpha 4 beta 2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and is widely distributed in the central nervous system. It plays a crucial role in neurotransmission and is involved in various physiological functions such as cognition, memory, and pain perception.
Mode of Action
1-Pyridin-3-yl-1,4-diazepane interacts with its target, the alpha 4 beta 2 nAChR, by binding to it . This binding event triggers a conformational change in the receptor, which allows the passage of ions across the cell membrane. The influx of ions, particularly sodium and calcium, leads to depolarization of the neuron and the generation of an action potential. This results in the propagation of the nerve impulse along the neuron.
Pharmacokinetics
Given its molecular weight of 17725 , it is likely to have good bioavailability and can cross the blood-brain barrier. It is also likely to be metabolized by the liver and excreted via the kidneys, but further studies are needed to confirm these properties.
Action Environment
The action, efficacy, and stability of 1-Pyridin-3-yl-1,4-diazepane can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature
生化分析
Biochemical Properties
1-Pyridin-3-yl-1,4-diazepane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with acetylcholine-binding proteins, which are crucial in neurotransmission processes . The interaction between 1-Pyridin-3-yl-1,4-diazepane and these proteins can modulate the activity of nicotinic acetylcholine receptors, influencing signal transduction pathways . Additionally, this compound can form strong intersubunit bridges, enhancing its binding affinity and efficacy .
Cellular Effects
1-Pyridin-3-yl-1,4-diazepane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors. For instance, it can enhance or inhibit the release of neurotransmitters, thereby affecting neuronal communication and overall cell function .
Molecular Mechanism
The molecular mechanism of 1-Pyridin-3-yl-1,4-diazepane involves its binding interactions with biomolecules. It acts as an agonist for nicotinic acetylcholine receptors, binding to the acetylcholine-binding protein and forming intersubunit bridges . This binding can lead to the activation or inhibition of the receptor, depending on the specific context and concentration of the compound. Additionally, 1-Pyridin-3-yl-1,4-diazepane can influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-3-yl-1,4-diazepane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Pyridin-3-yl-1,4-diazepane remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Pyridin-3-yl-1,4-diazepane vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmission and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-Pyridin-3-yl-1,4-diazepane is involved in various metabolic pathways. It interacts with enzymes such as acetylcholine esterase, which plays a role in the breakdown of acetylcholine . This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, the compound may influence other metabolic pathways related to cellular energy production and signaling .
Transport and Distribution
The transport and distribution of 1-Pyridin-3-yl-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it may be transported across the blood-brain barrier and accumulate in neuronal tissues, where it can exert its effects on neurotransmission .
Subcellular Localization
1-Pyridin-3-yl-1,4-diazepane exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release and receptor activity .
属性
IUPAC Name |
1-pyridin-3-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVXXZNZSULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443006 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223796-20-1 | |
| Record name | 1-pyridin-3-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



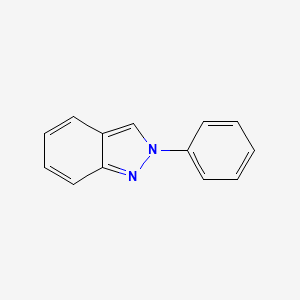
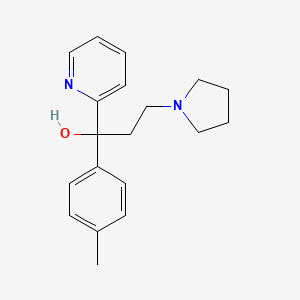
![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)
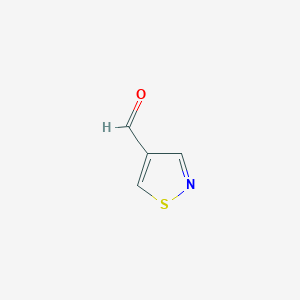
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
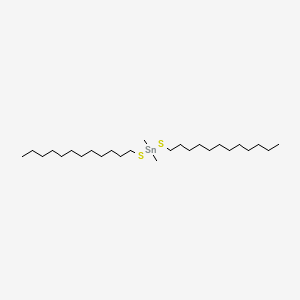
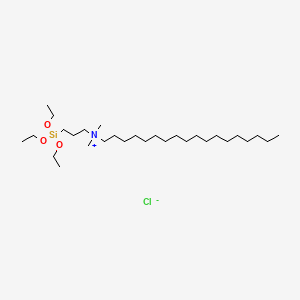

![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
